molecular formula C7H3ClINS B8517024 6-Chloro-2-iodothieno[2,3-b]pyridine

6-Chloro-2-iodothieno[2,3-b]pyridine

Cat. No.: B8517024
M. Wt: 295.53 g/mol
InChI Key: UDWDGLFKVTUHBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2-iodothieno[2,3-b]pyridine is a versatile heteroaromatic building block designed for pharmaceutical and medicinal chemistry research. This compound features a thieno[2,3-b]pyridine core, a privileged scaffold in drug discovery known for its presence in bioactive molecules . The molecular structure incorporates two distinct halogen substituents—chlorine and iodine—that offer orthogonal reactivity for sequential metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig animations, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. The thienopyridine core is electron-deficient, making it prone to nucleophilic substitution and capable of participating in electrophilic reactions, often at the 3-position . This core structure is of significant interest in developing inhibitors for various biological targets. Related analogs have been investigated as chemosensitizers to counter cancer drug resistance by targeting DNA repair pathways like tyrosyl-DNA phosphodiesterase 1 (TDP1) . Furthermore, the scaffold is a key component in FDA-approved P2Y12 receptor antagonists (e.g., clopidogrel, prasugrel) and has been explored in the development of inhibitors for kinases such as PfGSK-3 and STK17B . The iodine atom at the 2-position is particularly valuable for further functionalization, allowing researchers to introduce complex pharmacophores and fine-tune the properties of lead compounds. This reagent is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H3ClINS

Molecular Weight

295.53 g/mol

IUPAC Name

6-chloro-2-iodothieno[2,3-b]pyridine

InChI

InChI=1S/C7H3ClINS/c8-5-2-1-4-3-6(9)11-7(4)10-5/h1-3H

InChI Key

UDWDGLFKVTUHBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C=C(S2)I)Cl

Origin of Product

United States

Scientific Research Applications

Chemistry

6-Chloro-2-iodothieno[2,3-b]pyridine serves as a versatile building block in organic synthesis. It can be used to create more complex heterocyclic compounds through various substitution reactions. The compound's ability to undergo coupling reactions makes it valuable for synthesizing biaryl compounds, which are important in material science and organic electronics .

Biology

In biological research, this compound has been investigated for its potential as an anticancer agent. Its structure suggests that it may inhibit specific kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells. Notably, studies have indicated that derivatives of thieno[2,3-b]pyridine exhibit significant activity against various cancer cell lines, highlighting the importance of this scaffold in drug development .

Medicine

Research is ongoing to explore the therapeutic potential of this compound in treating diseases such as cancer and infections. Its bioactivity profile suggests possible applications in developing antimicrobial agents and other therapeutic compounds. The compound's interaction with kinase enzymes positions it as a candidate for further pharmacological studies aimed at treating cancers characterized by dysregulated kinase activity .

Case Studies and Research Findings

Several studies have documented the biological activities associated with this compound or its analogs:

StudyFocusFindings
Elzahabi et al. (2018)Anticancer ActivityInvestigated substituted pyrido[2,3-d]pyrimidines for their ability to inhibit cancer cell growth; found significant activity against various kinases .
PMC7816213 (2020)Kinase InhibitionDemonstrated that thienopyrimidine derivatives exhibit selective inhibition of STK17B kinase, suggesting potential for targeted cancer therapies .
Research on Halogenated CompoundsCytotoxicityFound that halogenated pyridines show significant cytotoxic effects against multiple cancer cell lines, indicating the promise of similar structures like this compound in anticancer drug development .

Preparation Methods

Cyclocondensation via Gould-Jacobs Reaction

The Gould-Jacobs reaction, traditionally used for quinoline synthesis, has been adapted for thienopyridines. Starting with 2-aminothiophene-3-carboxylates, cyclization under acidic conditions (e.g., polyphosphoric acid) yields the thieno[2,3-b]pyridine core. However, modifications are necessary to accommodate halogenation steps. For example, introducing electron-withdrawing groups at the 6-position prior to cyclization enhances reactivity for subsequent chlorination.

Annulation Using Carbon Disulfide and Alkylation

Alternative methods involve reacting halogenated pyridine derivatives with carbon disulfide in the presence of base, followed by alkylation with iodomethane. This approach, detailed in Wilson (1991), generates thienopyridines with tunable substituents. For instance, treating 3-cyano-2-chloropyridine with carbon disulfide and potassium hydroxide produces a dithiolate intermediate, which undergoes alkylation to form the thiophene ring.

Chlorination Techniques for 6-Position Functionalization

Chlorination at the 6-position demands precision to avoid overhalogenation. Contemporary methods prioritize regioselective electrophilic substitution and transition-metal-catalyzed C–H activation .

Electrophilic Chlorination with Chloramine-T

A solvent-free protocol using chloramine-T (N-chloro-p-toluenesulfonamide) enables efficient chlorination of imidazoheterocycles, as demonstrated by ACS Omega. Adapting this method, thieno[2,3-b]pyridine derivatives undergo chlorination at room temperature within 30 minutes, achieving yields exceeding 85%. The mechanism involves generation of hypochlorous acid (HOCl), which acts as the electrophilic chlorine source.

Directed Ortho-Metalation (DoM)

Directed ortho-metalation leverages directing groups (e.g., amides, sulfonates) to position chlorine at the 6-site. Treating 2-iodothieno[2,3-b]pyridine with LDA (lithium diisopropylamide) followed by ClSiMe₃ introduces chlorine regioselectively. This method requires anhydrous conditions and temperatures below −78°C to prevent side reactions.

Iodination Approaches for 2-Position Substitution

Iodination at the 2-position often employs metal-mediated cross-coupling or halogen-exchange reactions .

Palladium-Catalyzed Direct Iodination

Using Pd(OAc)₂ as a catalyst and N-iodosuccinimide (NIS) as the iodine source, 2-iodothieno[2,3-b]pyridine derivatives are synthesized via C–H activation. A study by EvitaChem highlights optimized conditions: DMF as solvent, 100°C, and 12-hour reaction time, yielding 78–92% iodinated products. The presence of electron-donating groups on the pyridine ring accelerates iodination kinetics.

Halogen Exchange via Finkelstein Reaction

Halogen exchange at the 2-position is feasible using NaI in acetone, though limited to substrates with bromine or chlorine precursors. For example, 2-bromothieno[2,3-b]pyridine reacts with excess NaI at reflux, achieving complete conversion to the iodo derivative within 6 hours.

Integrated Synthesis Protocols

Combining the above strategies, two principal routes emerge for 6-chloro-2-iodothieno[2,3-b]pyridine:

Sequential Halogenation Post-Cyclization

  • Core Formation : Cyclocondense 2-aminothiophene-3-carbonitrile with ethyl acetoacetate under acidic conditions to yield thieno[2,3-b]pyridine.

  • Chlorination : Treat with chloramine-T at 25°C for 30 minutes to introduce chlorine at the 6-position.

  • Iodination : Subject the 6-chloro derivative to Pd(OAc)₂/NIS in DMF at 100°C for 12 hours.

Yield : 68% over three steps.

Direct Halogenation During Annulation

  • Pre-Halogenated Precursor : Start with 3-chloro-2-iodopyridine.

  • Annulation : React with carbon disulfide and KOH, followed by methyl iodide alkylation to form the thienopyridine core with pre-installed halogens.

Yield : 74% (one-pot).

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Sequential HalogenationMulti-step, 25–100°C68%High regioselectivityLengthy purification steps
Direct AnnulationOne-pot, room temperature74%Atom economy, fewer stepsLimited substrate scope
Electrophilic ChlorinationSolvent-free, 25°C85%Eco-friendly, rapidRequires chloramine-T optimization

Reaction Optimization and Parameters

Temperature and Solvent Effects

  • Chlorination : Solvent-free conditions with chloramine-T reduce byproducts.

  • Iodination : Polar aprotic solvents (DMF, DMSO) enhance Pd catalyst activity.

Catalyst Loading

  • Pd(OAc)₂ at 5 mol% achieves optimal iodination yields without over-oxidation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Chloro-2-iodothieno[2,3-b]pyridine, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via cyclization reactions starting from precursors like 6-benzofuran-2-yl-4-phenyl-2-sulfanylpyridine-3-carbonitrile, reacting with halogenated reagents (e.g., chloroacetone or ethyl chloroacetate) under reflux conditions. Intermediates are typically characterized using elemental analysis, 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry to confirm structural integrity .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : To verify substitution patterns and aromatic proton environments.
  • Mass Spectrometry (MS) : For molecular weight confirmation and fragmentation analysis.
  • Infrared (IR) Spectroscopy : To identify functional groups such as C-Cl and C-I bonds.
    Cross-validation with synthetic intermediates (e.g., pyrido[4,5]thieno[3,2-d]pyrimidines) ensures structural accuracy .

Q. How can researchers safely handle halogenated thienopyridines in laboratory settings?

  • Methodological Answer : Use fume hoods, nitrile gloves, and eye protection. Avoid skin contact due to potential toxicity. Post-experiment waste should be segregated and disposed via certified chemical waste handlers, as outlined in protocols for similar chloropyrimidines .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound derivatives?

  • Methodological Answer : Systematic optimization involves:

  • Temperature Control : Reflux in polar aprotic solvents (e.g., DMF) at 80–100°C.
  • Catalyst Screening : Evaluate Pd-based catalysts for cross-coupling reactions.
  • Substrate Ratios : Adjust stoichiometry of iodine sources (e.g., NaI) relative to chloro precursors.
    Monitor progress via TLC and HPLC, and validate using X-ray crystallography for key intermediates .

Q. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model electron density distribution, identifying reactive sites (e.g., iodine substitution). Quantitative Structure-Property Relationship (QSPR) models and neural networks predict solubility, stability, and reaction pathways, as demonstrated for analogous thieno[2,3-c]pyridines .

Q. How can contradictions in biological activity data for thienopyridine derivatives be resolved?

  • Methodological Answer : Address discrepancies by:

  • Standardized Assays : Replicate antimicrobial testing under controlled conditions (e.g., fixed pH, temperature).
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., Cl vs. Br) on activity.
  • Metabolic Stability Studies : Use LC-MS to assess degradation products in bioactivity assays .

Q. What strategies are effective for resolving crystallographic ambiguities in halogenated thienopyridines?

  • Methodological Answer : Employ Hirshfeld surface analysis to map intermolecular interactions (e.g., C–I⋯π contacts). Pair with high-resolution X-ray diffraction (single-crystal) and refine using software like SHELXL. Cross-reference with spectroscopic data to resolve disorder in heavy-atom positions .

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